

In Vitro Characterization of Izumerogant's Biological Activity: A Technical Guide

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Compound of Interest

Compound Name: *Izumerogant*
CAS No.: 2299252-72-3
Cat. No.: B15544335

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Abstract

Izumerogant (IMU-935) is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells and the cytokines they produce, such as Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), are implicated in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro biological activity of **Izumerogant**, detailing its mechanism of action, binding affinity, and functional effects. The information is compiled from publicly available preclinical data. Development of **Izumerogant** for psoriasis and castration-resistant prostate cancer has been discontinued.[1]

Mechanism of Action

Izumerogant exerts its primary biological effect by acting as an inverse agonist on the nuclear receptor RORyt.[2] RORyt is essential for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines.[3][4] As an inverse agonist, **Izumerogant** binds to

RORyt and reduces its constitutive activity, thereby suppressing the expression of target genes involved in the Th17 signaling pathway. This leads to a decrease in the production of key inflammatory mediators like IL-17A and IL-17F.

Additionally, **Izumerogant** has been noted to have activity on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[2]

Quantitative In Vitro Activity

The in vitro potency of **Izumerogant** has been characterized through various assays. The following table summarizes the key quantitative data available.

| Assay Type | Target | Species | Value | Reference |
|---|-------------------|---------|-------------------|-----------|
| Luciferase Reporter Assay | RORy | Human | IC50: 15.4 nM | |
| Cytokine Secretion Assay (PHA-stimulated PBMCs) | IL-17F Inhibition | Human | Potent Inhibition | |

Key In Vitro Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. The following sections describe the general methodologies for assays typically used to characterize RORyt inverse agonists like **Izumerogant**.

RORyt Ligand Binding Assay (Radioligand Competition)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the RORyt ligand-binding domain (LBD).

Objective: To determine the binding affinity (K_i or IC_{50}) of **Izumerogant** for the RORyt receptor.

General Protocol:

- Reagents and Materials:

- Recombinant human RORyt LBD
- Tritiated RORyt ligand (e.g., 2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide)
- Test compound (**Izumerogant**) at various concentrations
- Assay buffer
- Scintillation plates (e.g., 384-well white polystyrene plates)
- Scintillation counter
- Procedure:
 1. A solution of the recombinant human RORyt LBD is prepared in the assay buffer.
 2. The test compound is serially diluted to create a range of concentrations.
 3. The RORyt LBD solution, the tritiated ligand at a fixed concentration, and varying concentrations of the test compound are added to the wells of the scintillation plate.
 4. The plate is incubated to allow the binding reaction to reach equilibrium.
 5. The amount of radioligand bound to the receptor is measured using a scintillation counter.
- Data Analysis:
 - The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
 - The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

RORyt Co-factor Recruitment Assay

This assay measures the ability of a compound to modulate the interaction between RORyt and a co-activator peptide, distinguishing between agonists, antagonists, and inverse agonists.

Objective: To confirm the inverse agonist activity of **Izumerogant** by measuring the displacement of a co-activator peptide from the RORyt LBD.

General Protocol:

- Reagents and Materials:
 - Recombinant human RORyt LBD
 - Co-activator peptide (e.g., SRC-1)
 - Detection system (e.g., fluorescence resonance energy transfer (FRET) or AlphaScreen)
 - Test compound (**Izumerogant**) at various concentrations
 - Assay buffer and plates
- Procedure:
 1. The RORyt LBD and the co-activator peptide are labeled with appropriate donor and acceptor molecules for the chosen detection system.
 2. The labeled RORyt LBD and co-activator peptide are incubated with varying concentrations of the test compound.
 3. The interaction between the receptor and the co-activator is measured by detecting the signal generated by the proximity of the donor and acceptor molecules.
- Data Analysis:
 - A decrease in the signal indicates that the test compound is inhibiting the interaction between RORyt and the co-activator, characteristic of an inverse agonist or antagonist.
 - The IC50 value for the displacement of the co-activator peptide is calculated.

Th17 Cell Differentiation and Cytokine Secretion Assay

This is a cell-based functional assay that assesses the impact of a compound on the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17.

Objective: To evaluate the functional potency of **Izumerogant** in inhibiting Th17 cell differentiation and IL-17 production.

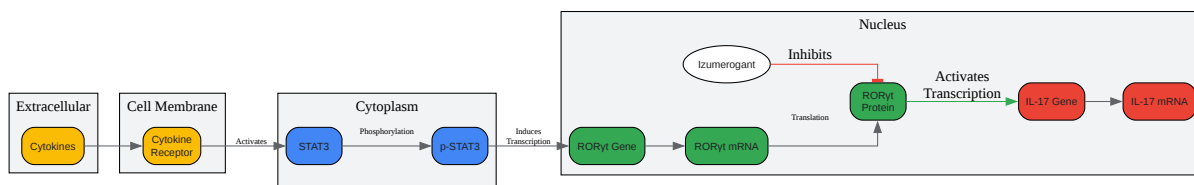
General Protocol:

- Reagents and Materials:
 - Human peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells
 - Th17 differentiation-inducing cytokines (e.g., IL-6, TGF- β , IL-23, IL-1 β)
 - T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)
 - Test compound (**Izumerogant**) at various concentrations
 - Cell culture medium and plates
 - ELISA or HTRF assay kit for IL-17A/F detection
 - Flow cytometer for intracellular cytokine staining
- Procedure:
 1. Naive CD4+ T cells are cultured in the presence of Th17 polarizing cytokines and T-cell activators.
 2. The cells are treated with a range of concentrations of the test compound.
 3. After a suitable incubation period (e.g., 3-5 days), the cell culture supernatants are collected to measure the concentration of secreted IL-17A and/or IL-17F using ELISA or a similar immunoassay.
 4. Alternatively, cells can be re-stimulated and stained for intracellular IL-17 for analysis by flow cytometry to determine the percentage of Th17 cells.
- Data Analysis:

- The concentration of IL-17 in the supernatant is plotted against the concentration of the test compound to determine the IC50 for cytokine inhibition.
- Flow cytometry data is analyzed to quantify the reduction in the percentage of IL-17-producing cells.

Visualizations

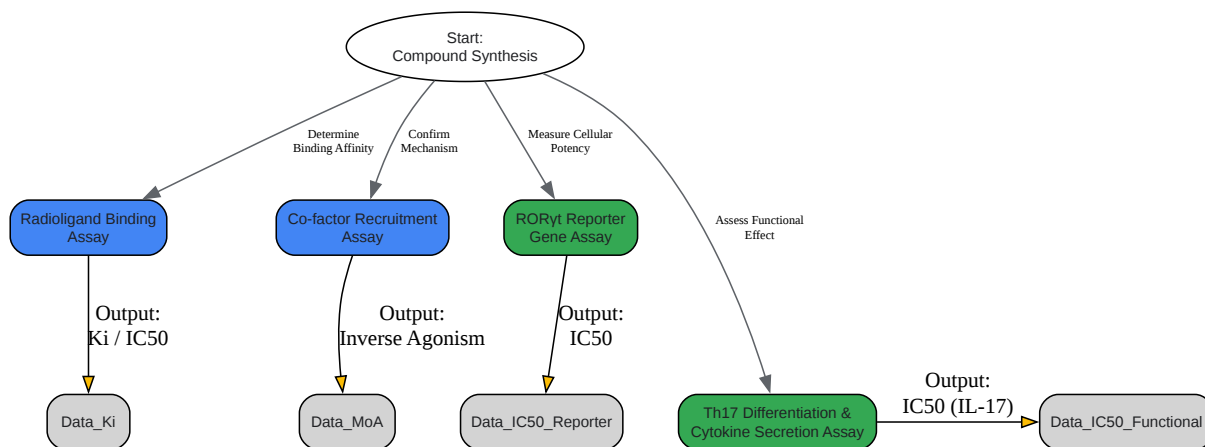
Signaling Pathway of ROR γ t and Izumerogant's Mechanism of Action



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Caption: ROR γ t signaling pathway and the inhibitory action of Izumerogant.

Experimental Workflow for ROR γ t Inverse Agonist Characterization



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Caption: Workflow for the in vitro characterization of a RORyt inverse agonist.

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